

Toxicological profile of 2,4,6-Tribromophenyl caproate

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Compound of Interest

Compound Name: 2,4,6-Tribromophenyl caproate

Cat. No.: B103796

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A Note on Data Availability

A comprehensive review of publicly available scientific literature and toxicological databases reveals a significant lack of specific data for the toxicological profile of **2,4,6-Tribromophenyl caproate**. The majority of existing research focuses on the related compound, **2,4,6-Tribromophenyl caproate** is derived.

Therefore, this technical guide will provide an in-depth toxicological profile of 2,4,6-Tribromophenol (TBP). While these compounds are structurally related, it is crucial to note that their toxicological properties may differ. The information presented herein for TBP should not be directly extrapolated to **2,4,6-Tribromophenyl caproate** without further investigation.

In-Depth Technical Guide: Toxicological Profile of 2,4,6-Tribromophenol (TBP)

This guide provides a comprehensive overview of the toxicological profile of 2,4,6-Tribromophenol (TBP), designed for researchers, scientists, and drug development professionals.

Executive Summary

2,4,6-Tribromophenol (TBP) is a brominated phenol used as a flame retardant, a fungicide, and an intermediate in chemical synthesis.[1] It is also a naturally occurring substance in some marine organisms.[1][2][3] Due to its widespread use and environmental presence,



understanding its toxicological profile is essential. TBP has been shown to be rapidly absorbed and excreted.[4][5][6] Acute toxicity is moderate, and it is considered an eye irritant and a skin sensitizer.[4] Subchronic and developmental toxicity studies in rodents have identified the liver and kidney as target organs and have established No-Observed-Adverse-Effect Levels (NOAELs).[4][7] Genotoxicity findings are mixed, with some evidence of chromosomal aberrations in vitro.[4] Carcinogenicity data in humans are not available.[7] Mechanistic studies suggest that TBP can interfere with cellular signaling pathways, including calcium signaling and thyroid hormone transport.[3][8][9]

Physicochemical Properties

Property	- Value	Reference
CAS Number	118-79-6	[4][10]
Molecular Formula	C ₆ H ₃ Br ₃ O	[10]
Molecular Weight	330.83 g/mol	[11]
Appearance	Soft off-white to pink flakes	[11]
Solubility	Partly miscible in water; Soluble in alcohol, chloroform, ether, glycerol oils, and caustic alkali solutions	[11]

Toxicokinetics Absorption, Distribution, Metabolism, and Excretion (ADME)

Studies in rats indicate that TBP is rapidly absorbed after oral administration and is primarily excreted in the urine within 24 hours.[4][5][6] The half-life in blood has been reported to be approximately 2.03 hours in rats.[12] After intravenous administration in female rats, about 61% of the dose was recovered in the urine after 4 hours, and 89-94% within 24 hours.[5][6] Fecal excretion accounted for about 5% of the dose.[5][6] Oral bioavailability in rats is estimated to be between 23% and 27%.[5][6] TBP can also be absorbed through the skin.[5][6]



Metabolism of TBP in rodents involves glucuronidation and sulfation.[5][6] The parent compound, TBP, along with TBP-glucuronide and TBP-sulfate, have been identified in the urine.[5][6] Bile contains TBP-glucuronide, while feces contain the parent TBP.[5][6] In rice plants, metabolism is more extensive, involving debromination, hydroxylation, methylation, coupling reactions, sulfation, and glycosylation.[13]

Bioaccumulation

The bioconcentration factor (BCF) for TBP in fish has been reported to be as high as 513, suggesting a potential for bioaccumulation.[4] However, repeated oral dosing studies in rats did not show evidence of bioaccumulation or alteration of its own metabolism.[5][6]

Toxicological Data

Acute Toxicity

Endpoint	Species	Route	Value	Reference
LD50	Rat	Oral	1486 mg/kg bw	[4]
LD50	Rat	Dermal	> 2000 mg/kg bw	[4]
LC ₅₀	Rat	Inhalation	> 50,000 mg/m ³	[4]
LC50 (96h)	Cyprinus carpio (Carp)	Water	1.1 mg/L	[4]
EC50 (48h)	Daphnia magna	Water	0.26 mg/L	[4]

Subchronic Toxicity

A combined repeated dose toxicity study with a reproduction/developmental toxicity screening test in rats identified a NOAEL of 100 mg/kg/day.[4][7] At higher doses (300 mg/kg/day and above), effects such as salivation, increased serum creatinine, and at 1000 mg/kg/day, suppressed body weight gain and increased liver weight were observed.[4][7]

Genotoxicity

The genotoxicity of TBP is not fully elucidated. It has tested negative in in vitro gene mutation studies in bacteria (Ames test).[4] However, an in vitro chromosomal aberration test was



positive with and without metabolic activation.[4]

Carcinogenicity

There are no studies available on the carcinogenic effects of TBP in humans.[7] The International Agency for Research on Cancer (IARC) has not classified TBP with respect to its carcinogenicity to humans.[7]

Reproductive and Developmental Toxicity

In a combined repeated dose and reproductive/developmental toxicity screening test in rats, the NOAEL for reproduction/developmental toxicity was determined to be 300 mg/kg/day.[4] At 1000 mg/kg/day, there was a decrease in neonatal viability and body weight.[4][7] In a pilot teratology study in rats, a dose of 3000 mg/kg/day was lethal to pregnant females after one day of treatment.[14] The LOAEL for maternal and fetal toxicity was 1000 mg/kg-day based on decreased maternal weight gain and fetal viability, with a NOAEL of 300 mg/kg-day.[7] Oral exposure of adult zebrafish to TBP in feed at 3300 μ g/g resulted in reduced fertilization success and disturbed gonad morphology.[2]

Mechanism of Action and Signaling Pathways

TBP has been shown to interact with several biological systems, suggesting multiple potential mechanisms of toxicity.

Disruption of Calcium Signaling

In neuroendocrine (PC12) cells, TBP selectively decreases calcium entry through voltage-dependent calcium channels, with a half-maximal inhibitory concentration (IC $_{50}$) of 28 ± 19 μ M for the reduction of calcium channel currents.[8] This disruption of calcium homeostasis can have widespread effects on cellular function.



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Figure 1: Inhibition of voltage-gated calcium channels by TBP.

Interaction with Thyroid Hormone Transport

TBP can bind to the thyroid hormone transport protein transthyretin (TTR), potentially disrupting thyroid hormone signaling.[3][12] This interaction could be a mechanism for endocrine-disrupting effects.

Neurotoxicity

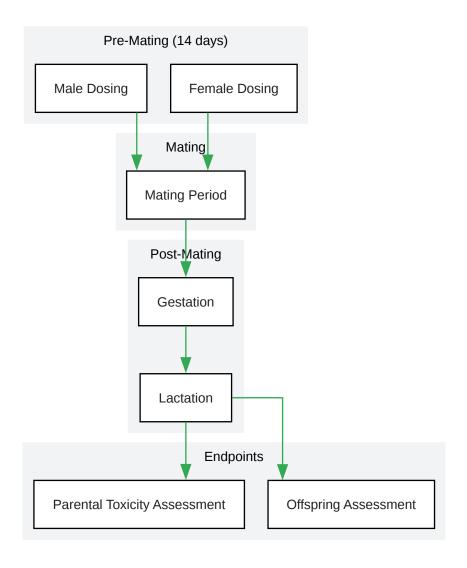
In vitro studies using human neuroblastoma (SH-SY5Y) cells have shown that TBP can induce differentiation at low concentrations (starting from 0.1 μ M) and apoptosis at higher concentrations (from 12.5 μ M).[15] These findings suggest a potential for neurodevelopmental toxicity.

Experimental Protocols Combined Repeated Dose and Reproductive/Developmental Toxicity Screening Test (OECD TG 422)

This protocol was used to assess the subchronic and reproductive toxicity of TBP in rats.[4]

- Test System: SD (Crj: CD) rats.
- Administration: Gavage.
- Dose Levels: 0 (corn oil vehicle), 100, 300, and 1000 mg/kg/day.
- Dosing Period: Males were dosed for 48 days (starting 14 days before mating). Females were dosed for 41 to 45 days (starting 14 days before mating through gestation and lactation).
- Observations: Clinical signs, body weight, food consumption, hematology, clinical chemistry, organ weights, and histopathology were evaluated in the parental animals. Reproductive parameters (e.g., fertility, gestation length) and offspring viability and growth were also assessed.





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Figure 2: Workflow for the OECD TG 422 study on TBP.

In Vitro Calcium Channel Current Measurement

This electrophysiological approach was used to investigate the effect of TBP on voltagedependent calcium channels in PC12 cells.[8]

- Test System: PC12 (rat pheochromocytoma) cells.
- Method: Whole-cell patch-clamp technique.
- Procedure:



- PC12 cells are cultured and prepared for electrophysiological recording.
- A glass micropipette filled with an internal solution is sealed onto the cell membrane.
- The membrane patch under the pipette is ruptured to gain electrical access to the cell interior (whole-cell configuration).
- Voltage steps are applied to the cell to activate voltage-dependent calcium channels.
- The resulting inward calcium currents are measured.
- TBP is applied at various concentrations to the external solution, and the effect on the calcium currents is recorded to determine the concentration-response relationship and IC₅₀ value.

Conclusion

2,4,6-Tribromophenol (TBP) is a compound with a complex toxicological profile. It is readily absorbed and excreted, with the liver and kidneys being the primary target organs in animal studies. While not showing strong evidence of mutagenicity, it has the potential to cause chromosomal aberrations. Reproductive and developmental effects are observed at high doses. Mechanistic data point towards the disruption of calcium signaling and potential endocrine disruption as key modes of action. The lack of carcinogenicity data is a significant knowledge gap. The information presented for TBP provides a basis for understanding the potential hazards of related brominated phenols, but further research is imperative to delineate the specific toxicological profile of **2,4,6-Tribromophenyl caproate**.

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